![molecular formula C9H9N3O2 B2783283 Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 916211-75-1](/img/structure/B2783283.png)
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Aplicaciones Científicas De Investigación
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has potential applications in a variety of scientific research fields. It has been found to exhibit antiproliferative activity against certain cancer cell lines, making it a potential candidate for cancer research. It has also been shown to have activity against certain viral infections, including hepatitis C virus and human cytomegalovirus. Additionally, it has been found to have potential as a modulator of the immune system, which could have applications in immunotherapy.
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms depending on the specific derivative and target .
Biochemical Pathways
Given the diverse biological activities of pyrazolo[1,5-a]pyrimidines, it can be inferred that they likely interact with multiple biochemical pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse biological activities, suggesting that they likely have multiple molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate in lab experiments is its potential as a tool for investigating cellular processes such as DNA replication and protein synthesis. It may also have applications in cancer research, viral research, and immunotherapy. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it interacts with. Another direction is to explore its potential as a modulator of the immune system, which could have applications in immunotherapy. Additionally, it may be useful to investigate its activity against other viral infections and its potential as a treatment for inflammatory diseases. Overall, this compound is a promising compound with potential applications in a variety of scientific research fields.
Métodos De Síntesis
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 5-methylpyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the desired product.
Propiedades
IUPAC Name |
methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)12-8(11-6)3-4-10-12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUBFTZVLZOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)
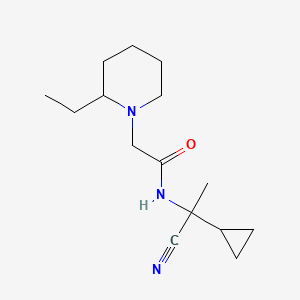
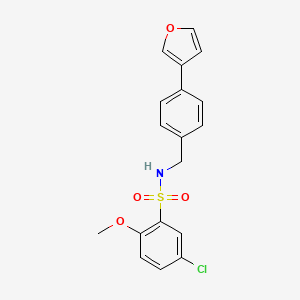
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)

![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)

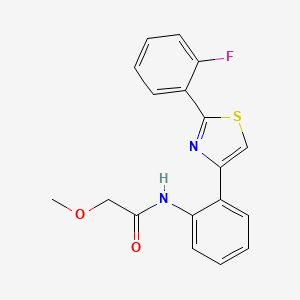
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
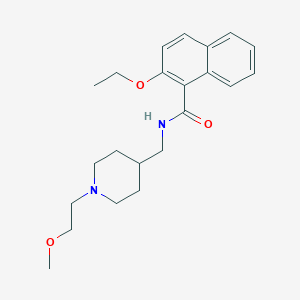

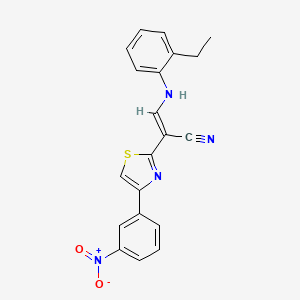
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)